molecular formula C9H9F2NO3 B2494453 (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol CAS No. 2248174-41-4

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol

Cat. No.: B2494453
CAS No.: 2248174-41-4
M. Wt: 217.172
InChI Key: YIHYADLCKLTKDC-YFKPBYRVSA-N
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Description

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitrobenzene and ®-2-chloropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to modify the difluoro groups.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-one

    Reduction: (2R)-2-(2,6-Difluoro-4-aminophenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive compounds that interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,6-Difluoro-4-aminophenyl)propan-1-ol
  • (2R)-2-(2,6-Dichloro-4-nitrophenyl)propan-1-ol
  • (2R)-2-(2,6-Difluoro-4-methylphenyl)propan-1-ol

Uniqueness

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is unique due to the presence of both difluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYADLCKLTKDC-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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